Dodecyl 2-amino-3-methylbutanoate

Description

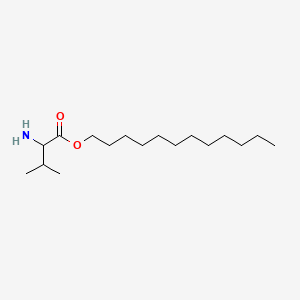

Dodecyl 2-amino-3-methylbutanoate is a branched-chain amino acid ester featuring a dodecyl (C12) alkyl chain esterified to the carboxyl group of 2-amino-3-methylbutanoic acid (a valine derivative). Its structure distinguishes it from simpler esters (e.g., methyl laurate) and other amino acid derivatives, as the dodecyl chain enhances lipid solubility and may influence self-assembly behaviors in aqueous environments .

Propriétés

Formule moléculaire |

C17H35NO2 |

|---|---|

Poids moléculaire |

285.5 g/mol |

Nom IUPAC |

dodecyl 2-amino-3-methylbutanoate |

InChI |

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3 |

Clé InChI |

ZPAXKQNZIUNMHH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCOC(=O)C(C(C)C)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Amino Acid Esters with Modified Ester Groups

2-(Nitroxy) Ethyl 2-Amino-3-Methylbutanoate

- Structure : The ester group is a nitroxyethyl (O2N-O-CH2CH2-) moiety instead of dodecyl.

- Key Differences: Solubility: The nitroxy group increases polarity compared to the dodecyl chain, enhancing water solubility. Biological Activity: This compound acts as a nitric oxide (NO) donor, improving vasodilation and exercise performance in clinical studies . Applications: Primarily used in dietary supplements for cardiovascular health and sports nutrition, unlike the surfactant or drug delivery focus of the dodecyl derivative .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

- Structure: Features a methyl ester and a methylamino group on a dimethyl-substituted butanoate backbone.

- Key Differences :

Alkyl Esters with Similar Chain Lengths

Dodecyl Vinyl Ether

- Structure : A dodecyl chain attached to a vinyl ether group (CH2=CH-O-C12H25).

- Key Differences: Reactivity: The vinyl ether group undergoes polymerization or hydrolysis more readily than the stable amide linkage in the target compound . Applications: Used in polymer chemistry and industrial surfactants, lacking the amino acid’s biochemical relevance .

Methyl Laurate (Dodecanoic Acid Methyl Ester)

- Structure: A simple methyl ester of dodecanoic acid (C11H23COOCH3).

Surfactants with Shared Alkyl Chains

Sodium Dodecyl Sulfate (SDS)

- Structure : An anionic surfactant with a dodecyl chain and sulfate head group.

- Key Differences: Charge: SDS is negatively charged, whereas the amino group in dodecyl 2-amino-3-methylbutanoate may confer cationic or zwitterionic properties depending on pH. Crystallization Behavior: SDS forms micelles and hexagonal crystals in water, influenced by additives like metal ions, whereas the amino ester’s crystallization is likely dominated by hydrogen bonding .

Table 1: Comparative Properties of Selected Compounds

Key Insights:

- Biological Activity: The nitroxyethyl derivative’s NO-releasing capability highlights how ester group modifications can drastically alter pharmacological profiles compared to the dodecyl variant .

- Surfactant Behavior: SDS’s anionic nature enables micelle formation, while the amino group in this compound may promote pH-dependent aggregation or interaction with biomembranes .

- Synthetic Challenges: Branched esters like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate require precise protection/deprotection steps, whereas the dodecyl derivative’s synthesis likely focuses on esterification of valine analogs .

Méthodes De Préparation

Reaction Mechanism and Conditions

The most traditional method involves acid-catalyzed esterification of L-valine with dodecanol. Sulfuric acid (HSO) or hydrochloric acid (HCl) serves as the catalyst, facilitating protonation of the carboxylic acid group in L-valine. The nucleophilic attack by dodecanol forms a tetrahedral intermediate, followed by water elimination to yield the ester.

Reaction Equation :

Optimization Strategies :

-

Excess Alcohol : A 5:1 molar ratio of dodecanol to L-valine drives equilibrium toward ester formation.

-

Azeotropic Water Removal : Solvents like toluene or xylene (10–20% v/v) enable continuous water removal via Dean-Stark apparatus.

-

Temperature : Reactions typically proceed at 80–110°C for 6–24 hours.

Case Study: Continuous Alcohol Addition

A patent (US20200362266A1) demonstrated that continuous addition of alcohol while distilling off water significantly improves yields. For example, L-valine methyl ester synthesis achieved 96.7% yield using this approach. Adapting this to dodecanol would require maintaining temperatures ≥85°C and incremental dodecanol addition over 4–6 hours.

Steglich Esterification

Carbodiimide-Mediated Coupling

Steglich esterification employs carbodiimides (e.g., DCC, DIC) and catalytic DMAP to activate the carboxylic acid. This method avoids racemization, making it ideal for chiral amino acids.

Reaction Equation :

Conditions :

Industrial Applications

A study on dysoxylactam A synthesis utilized EDCl (a water-soluble carbodiimide) for esterification, achieving 79% yield under similar conditions. This method’s scalability is limited by the cost of carbodiimides and DCU byproduct removal.

Supercritical Alcohol Esterification

Process Overview

Supercritical alcohol methods (e.g., using ethanol or methanol above critical temperatures and pressures) enable catalyst-free esterification. For dodecanol (critical temperature: 316°C, critical pressure: 14.3 MPa), this approach requires specialized reactors.

Advantages :

Limitations :

TPPO/Oxalyl Chloride Method

Novel Coupling System

Triphenylphosphine oxide (TPPO) with oxalyl chloride ((COCl)) forms a reactive intermediate that esterifies carboxylic acids at room temperature.

Reaction Equation :

Conditions :

Comparative Efficiency

This method outperforms classical acid catalysis in yield and reaction time but requires anhydrous conditions and generates HCl gas.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid-Catalyzed | HSO/HCl | 80–110°C | 6–24 h | 70–85% | Low cost, scalable | Racemization risk, corrosive conditions |

| Steglich | DCC/DMAP | 20–25°C | 12–24 h | 75–90% | No racemization, mild conditions | Costly reagents, DCU removal |

| Supercritical Alcohol | None | >316°C | 1–2 h | ≥95% | Catalyst-free, fast | High energy input, specialized equipment |

| TPPO/Oxalyl Chloride | TPPO/(COCl) | 20–25°C | 1 h | 85–92% | Rapid, high yield | Anhydrous requirements, HCl generation |

Industrial and Research Considerations

Racemization Mitigation

Steglich and enzymatic methods preserve L-valine’s chirality, critical for pharmaceutical applications. Acid-catalyzed methods may induce up to 5% racemization at elevated temperatures.

Solvent Selection

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Dodecyl 2-amino-3-methylbutanoate, and what reaction parameters critically influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-amino-3-methylbutanoic acid with dodecyl alcohol under acidic or enzymatic catalysis. Key parameters include temperature control (60–80°C to avoid racemization ), solvent selection (e.g., dichloromethane for improved solubility ), and protection/deprotection strategies for the amino group to prevent side reactions. Patent literature highlights the use of chiral auxiliaries to maintain enantiomeric purity during multi-step syntheses .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- CE-SDS : Capillary electrophoresis with sodium dodecyl sulfate provides high-resolution purity analysis (detection limits <1% impurities) and is superior to traditional SDS-PAGE due to automation and reproducibility .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- NMR/Mass Spectrometry : H/C NMR confirms ester bond formation (δ 4.1–4.3 ppm for dodecyl-O), while high-resolution MS validates molecular weight (e.g., ESI+ expected [M+H] at 287.3 Da) .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : Solubility is highest in apolar solvents (e.g., hexane, chloroform) due to the dodecyl chain. Stability studies in aqueous buffers (pH 4–9) show hydrolysis at extremes; use lyophilization for long-term storage. Surfactant-like behavior in micellar systems (e.g., SDS analogs ) suggests compatibility with lipid-rich matrices.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Discrepancies in NMR/IR peaks may arise from polymorphic forms or solvate formation. Use dynamic light scattering (DLS) to detect aggregates and variable-temperature NMR to identify conformational flexibility . Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What experimental strategies mitigate racemization during synthesis?

- Methodological Answer : Racemization occurs at elevated temperatures (>80°C) or under strong acidic conditions. Mitigation strategies include:

- Low-temperature coupling : Use coupling agents like DCC/DMAP at 0–5°C .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) provide stereoselective esterification with >95% enantiomeric excess .

- In-line monitoring : Chiral HPLC or circular dichroism spectroscopy tracks enantiopurity in real-time .

Q. How should stability studies be designed to assess degradation under varying pH, temperature, and oxidative conditions?

- Methodological Answer : Accelerated stability protocols include:

- Forced degradation : Expose to 0.1 M HCl/NaOH (24 hrs, 40°C) or 3% HO to identify hydrolysis/oxidation pathways .

- LC-MS/MS : Quantify degradation products (e.g., free amino acid or dodecanol) with a C18 column and gradient elution (0.1% formic acid/acetonitrile) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What methodologies assess interactions between this compound and biological macromolecules (e.g., proteins, lipid bilayers)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for surfactant-protein interactions .

- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics using immobilized liposomes or albumin .

- Fluorescence anisotropy : Tracks membrane fluidity changes in lipid bilayers .

Q. How can researchers optimize experimental design for scaling synthesis while minimizing byproduct formation?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., reactant molar ratio, catalyst loading). Pilot-scale reactors should employ continuous-flow systems to enhance heat/mass transfer and reduce side reactions . Monitor byproducts via GC-MS or inline FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.